molecular formula C14H16N2O3 B1344427 [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-78-8

[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid

Cat. No.: B1344427
CAS No.: 1035840-78-8
M. Wt: 260.29 g/mol
InChI Key: NAIQTMXIRACLBD-UHFFFAOYSA-N
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Description

[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid: is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol This compound features a benzoxazole ring fused to a piperidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed by the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The benzoxazole and piperidine rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of the benzoxazole and piperidine rings with the acetic acid group, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(18)8-10-4-3-7-16(9-10)14-15-11-5-1-2-6-12(11)19-14/h1-2,5-6,10H,3-4,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQTMXIRACLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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